molecular formula C8H16O3 B8810008 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol CAS No. 102147-75-1

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol

Cat. No. B8810008
Key on ui cas rn: 102147-75-1
M. Wt: 160.21 g/mol
InChI Key: OCUBTJWUNITBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06579981B1

Procedure details

To an ice-cooled solution of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan (1.92 g, 12 mmol) and carbon tetrabromide (7.96 g, 24 mmol) in dimethylformamide (100 ml), triphenylphosphine (6.30 g, 24 mmol) was added and the solution was left at 4° C. overnight. To this solution methanol (20 ml) was added and the solvent was then evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, elutingwith hexane-acetone (12:1) to afford 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxan as a clear colourless liquid (0.89 g, 40%); νmax (film) 2940, 1370, 1270, 1260, 1200, and 1070 cm−1; δH (CDCl3) 1.42 (6H, s, C(CH3)2), 1.94 (3H, m, CHCH2CH2Br), 3.43 (2H, t, J 7 Hz, CH2Br), and 3.5-4.1 (4H, m, 2×CH2O); (Found: C, 42.84; H, 6.93%. C8H15BrO2 requires: C, 43.07; H, 6.78%. [M−CH3] found 207.0024; C7H12BrO2 requires 207.0021).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH:4]1[CH2:9][O:8][C:7]([CH3:11])([CH3:10])[O:6][CH2:5]1.C(Br)(Br)(Br)[Br:13].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CO>CN(C)C=O>[Br:13][CH2:2][CH2:3][CH:4]1[CH2:9][O:8][C:7]([CH3:11])([CH3:10])[O:6][CH2:5]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.92 g
Type
reactant
Smiles
OCCC1COC(OC1)(C)C
Name
Quantity
7.96 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel, elutingwith hexane-acetone (12:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCC1COC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.